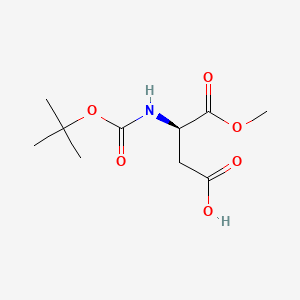
2-Bromo-3-isopropylpyridine
Descripción general
Descripción
2-Bromo-3-isopropylpyridine (2BIP) is an organic compound with a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. It is a heterocyclic compound, which is composed of a five-membered ring of a pyridine and a bromine atom. 2BIP is a colorless liquid with a boiling point of 106 °C and a melting point of -14 °C. It is insoluble in water and has a distinct pungent odor. 2BIP has been used in a variety of research and industrial applications, including synthesis of pharmaceuticals, catalysis, and organic synthesis.
Aplicaciones Científicas De Investigación
Directed Deprotonation-Transmetalation
Regioselective deprotonation of pyridines, including 2-bromopyridine, can be used to create various substituted pyridines through a Li/Zn transmetalation and Pd-mediated coupling process. This method offers a flexible approach to synthesizing 2,3-disubstituted pyridines and other isomers, demonstrating the utility of 2-bromopyridine derivatives in complex organic syntheses (Karig, Spencer, & Gallagher, 2001).
Isostructurality in Hydrogen Bonds
Investigations into compounds like 2-chloromethylpyridinium chloride and 3-bromomethylpyridinium bromide, which are essentially isostructural, highlight the role of 2-bromo-3-isopropylpyridine in understanding hydrogen-bonded structures. This research contributes to the broader understanding of molecular interactions and structures in chemistry (Jones & Vancea, 2003).
Suzuki Cross-Coupling in Pyridine Derivatives Synthesis
The Suzuki cross-coupling reaction has been effectively used to synthesize novel pyridine derivatives, starting from compounds like 5-bromo-2-methylpyridin-3-amine. These derivatives, which potentially include this compound-related compounds, exhibit significant biological activities, such as anti-thrombolytic and biofilm inhibition activities (Ahmad et al., 2017).
Hydrodehalogenation over Palladium Catalysts
The hydrodehalogenation of bromopyridines, including this compound, over palladium catalysts, offers insights into the potential for chemical transformations of these compounds. This research is significant for understanding the chemical behavior of bromopyridines and their interactions with catalysts (Gurovets, Sharf, & Belen'kii, 1985).
Bromination in Synthetic Methods
The bromination of methylpyridines in fuming sulfuric acid, relevant to the study of this compound, demonstrates a method to form bromo derivatives in the pyridine nucleus. This research is valuable for synthetic chemistry, providing efficient methods for creating brominated pyridines (Does & Hertog, 2010).
Metallation of Isopropylpyridine
The successful metallation and functionalization of 2-isopropylpyridine, a close relative of this compound, using potassium diisopropylamide, opens up possibilities for creating a wide range of electrophiles. This process is significant for the development of new chemical compounds and reactions (Pasquinet, Rocca, Marsais, Godard, & Quéguiner, 1998).
Synthesis of Pyrimidines
The synthesis of 2-isopropyipyrimidine and its derivatives, which are structurally related to this compound, outlines potential routes for creating new pyrimidine compounds. These synthetic pathways are important for the exploration of new medicinal and chemical entities (Brown & Waring, 1977).
Safety and Hazards
2-Bromo-3-isopropylpyridine is classified under GHS07 for safety . It may cause skin irritation (H315), serious eye irritation (H319), and may be harmful if inhaled (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Mecanismo De Acción
Target of Action
It’s worth noting that brominated organic compounds often interact with a variety of biological targets, including enzymes and receptors, due to their structural similarity to naturally occurring molecules .
Mode of Action
Brominated compounds often act by forming covalent bonds with their targets, leading to changes in the target’s function .
Biochemical Pathways
Brominated compounds can potentially affect a wide range of biochemical pathways due to their broad reactivity .
Pharmacokinetics
The compound’s physical properties, such as its molecular weight (20008) and its liquid physical form, suggest that it may have good bioavailability .
Result of Action
Brominated compounds can have a wide range of effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
The action, efficacy, and stability of 2-Bromo-3-isopropylpyridine can be influenced by various environmental factors. For instance, the compound is recommended to be stored in an inert atmosphere at 2-8°C, suggesting that it may be sensitive to oxygen and temperature .
Propiedades
IUPAC Name |
2-bromo-3-propan-2-ylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c1-6(2)7-4-3-5-10-8(7)9/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEBINPKMSQABNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N=CC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1417518-11-6 | |
| Record name | 2-bromo-3-(propan-2-yl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Benzyl-3-[(4-tert-butylphenyl)methyl]piperidine](/img/structure/B3034084.png)


![3-bromo-4-hydroxy-8,9,10,11-tetrahydro[1]benzothieno[2',3':4,5]pyrimido[1,2-a]azepin-13(7H)-one](/img/structure/B3034087.png)

![3-amino-6-(dimethylamino)-1-phenylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one](/img/structure/B3034089.png)





![[1-(4-aminobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B3034101.png)
![2-(2-Amino[1,3]thiazolo[4,3-b][1,3,4]thiadiazol-5-yl)phenol](/img/structure/B3034105.png)

